

# molecular structure of Kemp's triacid

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## Compound of Interest

	<i>cis,cis-1,3,5-</i>
Compound Name:	<i>Trimethylcyclohexane-1,3,5-</i> <i>tricarboxylic acid</i>
CAS No.:	79410-20-1
Cat. No.:	B1220420

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An In-Depth Technical Guide on the Molecular Structure and Applications of Kemp's Triacid

## Core Directive: The Molecular Architect's Template

Kemp's triacid (KTA), chemically defined as **cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid**, is not merely a tricarboxylic acid; it is a structural singularity in organic chemistry. Its rigid cyclohexane framework, locked into a specific chair conformation by steric gearing, creates a convergent functional array that mimics the active sites of enzymes.

This guide moves beyond basic description to analyze the structural causality of KTA—why it adopts its shape, how to synthesize it with high fidelity, and how to exploit its "U-shaped" cleft for molecular recognition.

## Structural Analysis: Steric Gearing and Conformational Locking

The utility of Kemp's triacid arises from its restricted conformational mobility. Unlike unsubstituted cyclohexane, which undergoes rapid chair-chair interconversion (

at RT), KTA is conformationally biased.

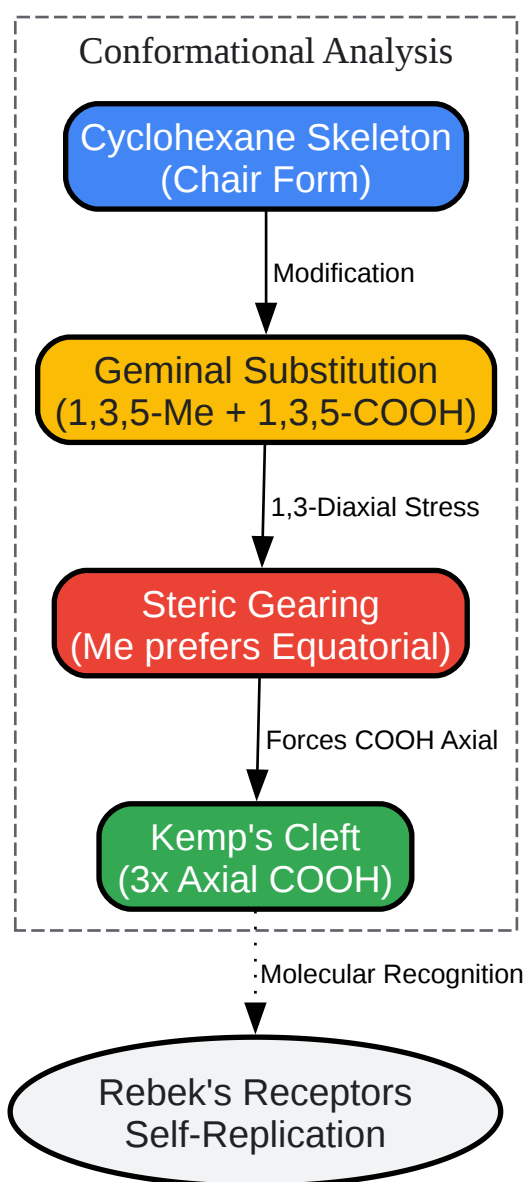
## 2.1 The All-Axial Anomaly

In a standard cyclohexane chair, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions (A-values). However, KTA possesses a unique geminal substitution pattern (a methyl group and a carboxyl group on the same carbon at positions 1, 3, and 5).

- The "Kemp" Conformation: The three methyl groups occupy the equatorial positions, while the three carboxyl groups occupy the axial positions.
- Thermodynamic Driver: While a carboxyl group is larger than a methyl group in terms of A-value, the 1,3-diaxial repulsion between three axial carboxyl groups is significant. However, the alternative chair (methyls axial, carboxyls equatorial) incurs even more severe steric penalties due to the 1,3-diaxial interactions of the methyl groups with the ring protons and the syn-pentane interactions.
- Result: The molecule adopts a rigid chair where the three axial carboxyl groups converge to form a polar cleft, while the hydrophobic methyl groups shield the periphery.

## 2.2 Visualization of the Steric Gearing

The following diagram illustrates the structural logic defining the KTA cleft.



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Figure 1: Logical flow of steric forces leading to the formation of the Kemp's Triacid molecular cleft.

## Synthesis and Purification Protocol

The synthesis of KTA is a classic example of stereocontrolled alkylation. The protocol below is adapted from the seminal work of Kemp and Petrakis (1981), optimized for modern laboratory standards.

### 3.1 Reaction Scheme Overview

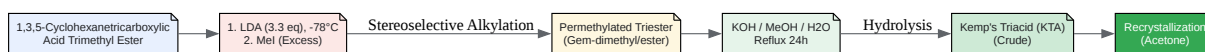
The synthesis does not start from mesitylene oxidation (which yields the wrong isomer) but rather from the permethylation of a cyclohexane tricarboxylate precursor.

Key Precursor: cis,cis-1,3,5-Cyclohexanetricarboxylic acid trimethyl ester.

### 3.2 Step-by-Step Protocol

Step	Reagent/Condition	Action	Mechanistic Insight
1. Enolate Formation	LDA (Lithium Diisopropylamide), THF, -78°C	Deprotonation	Removal of the $\alpha$ -proton at C1, C3, C5 generates a tri-enolate. Low temp prevents polymerization.
2. Methylation	MeI (Methyl Iodide), excess	Alkylation	The methyl group approaches from the less hindered face (equatorial attack), forcing the ester group axial.
3. Hydrolysis	KOH, MeOH/H <sub>2</sub> O, Reflux	Saponification	Converts the sterically hindered methyl esters into the free triacid.
4. Acidification	HCl (conc.)	Protonation	Precipitates the crude triacid.
5. Purification	Recrystallization (Acetone/Water)	Isolation	KTA is sparingly soluble in water but soluble in acetone. This step removes partially methylated byproducts.

### 3.3 Synthesis Workflow Diagram



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Figure 2: Synthetic pathway for the production of Kemp's Triacid from the unmethylated triester.

## Physicochemical Properties & Characterization

Understanding the acidity and solubility of KTA is crucial for its use in host-guest chemistry.

### 4.1 Acid Dissociation Constants (pKa)

KTA is a tricarboxylic acid. In aqueous solution, the proximity of the carboxyl groups leads to electrostatic repulsion, making subsequent ionizations progressively more difficult.

- pKa1: ~3.3 (Typical for aliphatic COOH, slightly enhanced by H-bonding stabilization of the mono-anion).
- pKa2: ~5.9 (Electrostatic repulsion from the first negative charge).
- pKa3: ~7.3 (Significant repulsion; the trianion is highly charged).

Note: In DMSO (Bordwell scale), the pKa values are significantly higher (7.0, 13.4, ~20) due to the lack of solvation for the carboxylate anions.

### 4.2 Solubility Profile

- Water: Sparingly soluble as the neutral triacid; highly soluble as the tri-sodium salt (pH > 8).
- Organic Solvents: Soluble in Acetone, DMSO, Methanol. Limited solubility in Chloroform (unless derivatized).

## Applications in Supramolecular Chemistry

Kemp's triacid is best known as the "structural module" for Rebek's Clefs and self-replicating systems.

## 5.1 The Molecular Cleft

By converting the three carboxyl groups into a fused imide structure (e.g., reacting with an aromatic diamine), the molecule forms a permanent "C"-shape.

- Mechanism: The rigid cyclohexane chair acts as a spacer, holding the aromatic panels at a fixed distance (approx 7-9 Å).
- Recognition: These clefts bind planar aromatic guests (like adenine or isoalloxazine) via Watson-Crick hydrogen bonding and -stacking.

## 5.2 Self-Replication

KTA derivatives were used in the first experimental demonstration of a synthetic self-replicating system.

- Template Effect: The open cleft of the KTA derivative binds the two starting materials (an amine and an aldehyde/ester), positioning them for reaction.
- Autocatalysis: The product of the reaction is the template itself, leading to sigmoidal kinetic profiles.

## References

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